![molecular formula C15H19NO6S B4535604 (2-oxo-2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4535604.png)
(2-oxo-2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including intramolecular cyclization and esterification processes. For instance, compounds like (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids are synthesized through the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids, followed by cyclization under the influence of acetic anhydride (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Molecular Structure Analysis
The molecular structure of related compounds features complex heterocyclic systems with various functional groups contributing to their reactivity. For example, the crystal structure of 2-[7-(3,5-Dibromo-2-hydroxyphenyl)-6-ethoxycarbonyl-2-oxo-5H-2,3,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazol-6-yl]acetic acid ethanol monosolvate showcases intricate intermolecular hydrogen-bond networks, emphasizing the role of functional groups in determining the structural arrangement (Kowiel et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of related compounds is highlighted through various reactions, including acetylation and Mannich base formation. Oxazolidines and thiazolidines, for instance, are synthesized from α-amino acid ethyl esters and undergo further chemical transformations such as dehydrogenation and cyclization to yield oxazoles, thiazoles, and bicyclic compounds (Badr, Aly, Fahmy, & Mansour, 1981).
Physical Properties Analysis
The physical properties of related compounds are closely tied to their molecular structure. The presence of heteroatoms and functional groups like ethoxycarbonyl and hydroxy groups plays a significant role in determining properties such as solubility, melting point, and crystalline structure, as observed in compounds like 2-[7-(3,5-Dibromo-2-hydroxyphenyl)-6-ethoxycarbonyl-2-oxo-5H-2,3,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazol-6-yl]acetic acid ethanol monosolvate (Kowiel et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, hydrolysis, and potential for further functionalization, are central to understanding and utilizing these compounds. The synthesis and reactivity studies of compounds such as oxazolidines and thiazolidines provide insights into the chemical behavior and potential applications of these complex molecules (Badr, Aly, Fahmy, & Mansour, 1981).
properties
IUPAC Name |
2-[2-oxo-2-[(3-propoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]ethoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-2-6-22-15(20)13-9-4-3-5-10(9)23-14(13)16-11(17)7-21-8-12(18)19/h2-8H2,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEICCBMHWBOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}ethoxy)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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